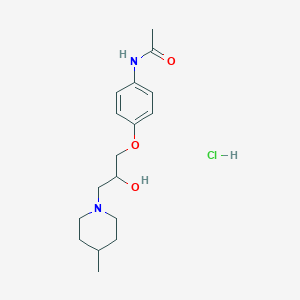

N-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C17H27ClN2O3 and its molecular weight is 342.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride, also known by its CAS number 890593-47-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C17H27ClN2O3

- Molecular Weight : 342.86 g/mol

- IUPAC Name : N-[4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl]acetamide;hydrochloride

This compound is believed to interact with G protein-coupled receptors (GPCRs), which are critical in various signaling pathways in the body. GPCRs play a significant role in mediating physiological responses and are a common target for many therapeutic agents. The compound's structure suggests it may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways.

1. Antinociceptive Effects

Research has indicated that compounds similar to this compound exhibit antinociceptive properties. In animal models, these compounds have been shown to reduce pain perception through modulation of pain pathways involving opioid and non-opioid mechanisms.

2. Anti-inflammatory Properties

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and mediators, suggesting potential use in treating inflammatory conditions. The anti-inflammatory effects may be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

3. Cognitive Enhancement

Some research indicates that derivatives of this compound may enhance cognitive functions by modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.

Research Findings and Case Studies

Applications De Recherche Scientifique

Pharmacological Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various compounds related to N-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride. For instance, a study identified several small molecule inhibitors that demonstrated activity against non-tuberculous mycobacteria and Mycobacterium tuberculosis. The efficacy of these compounds was evaluated in combination with existing antibiotics, showing enhanced bacterial clearance in macrophages, suggesting a potential role for similar compounds in treating mycobacterial infections .

Neuropharmacological Effects

The compound is also being investigated for its neuropharmacological effects. Research indicates that derivatives of this compound may influence neuropsychiatric disorders and cognitive dysfunctions. The pharmacogenomic implications suggest that it could be beneficial in managing conditions such as dementia and other cognitive impairments .

Medicinal Chemistry

Drug Development

this compound serves as a scaffold for developing new pharmaceutical agents. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets. This adaptability is crucial in the ongoing search for effective treatments for various diseases, particularly those affecting the central nervous system .

Formulation Studies

Formulation studies involving this compound have shown promise in creating effective delivery systems for drugs targeting the central nervous system. The compound's physicochemical properties facilitate its incorporation into various delivery mechanisms, enhancing bioavailability and therapeutic efficacy .

Case Study 1: Antimycobacterial Screening

A high-throughput screening study evaluated over 40,000 compounds, including derivatives of this compound, against Mycobacterium abscessus and Mycobacterium avium. The results indicated that several compounds significantly reduced intracellular bacterial loads, showcasing their potential as novel antimycobacterial agents .

| Compound Name | Activity Against | Mechanism of Action |

|---|---|---|

| Compound A | M. abscessus | Intracellular inhibition |

| Compound B | M. avium | Synergistic effect with antibiotics |

Case Study 2: Neuropharmacological Impact

In a study exploring the effects of various compounds on cognitive dysfunction, derivatives of this compound were found to influence neurotransmitter levels positively. This suggests a potential application in treating neurodegenerative diseases .

| Study Focus | Findings |

|---|---|

| Cognitive Dysfunction | Positive modulation of neurotransmitters |

| Potential Applications | Treatment for dementia and cognitive decline |

Propriétés

IUPAC Name |

N-[4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3.ClH/c1-13-7-9-19(10-8-13)11-16(21)12-22-17-5-3-15(4-6-17)18-14(2)20;/h3-6,13,16,21H,7-12H2,1-2H3,(H,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQIYGAYZLUOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COC2=CC=C(C=C2)NC(=O)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.